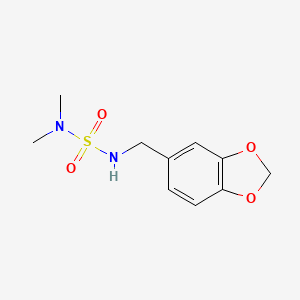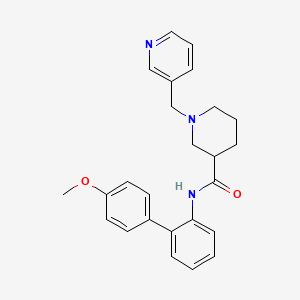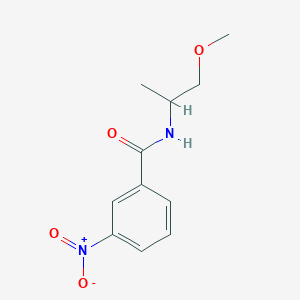![molecular formula C20H21NO3 B3954103 isopropyl 4-[(4-methylphenyl)amino]-2-oxo-4-phenyl-3-butenoate](/img/structure/B3954103.png)
isopropyl 4-[(4-methylphenyl)amino]-2-oxo-4-phenyl-3-butenoate
Descripción general
Descripción
Isopropyl 4-[(4-methylphenyl)amino]-2-oxo-4-phenyl-3-butenoate, also known as IMB, is a chemical compound that belongs to the family of chalcones. IMB has been widely studied due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of isopropyl 4-[(4-methylphenyl)amino]-2-oxo-4-phenyl-3-butenoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, inflammation, and oxidative stress. This compound has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of genes that promote inflammation and cell survival. It has also been found to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and cell proliferation. It has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, and to reduce the levels of reactive oxygen species in cells. This compound has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isopropyl 4-[(4-methylphenyl)amino]-2-oxo-4-phenyl-3-butenoate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, it also has some limitations, such as its poor solubility in water and its tendency to form aggregates in solution. These limitations can be overcome by using appropriate solvents and surfactants.
Direcciones Futuras
There are several future directions for the study of isopropyl 4-[(4-methylphenyl)amino]-2-oxo-4-phenyl-3-butenoate, including the development of new synthetic methods, the investigation of its potential applications in drug delivery and material science, and the elucidation of its mechanism of action. This compound has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Additionally, the development of this compound derivatives with improved pharmacological properties could lead to the discovery of new drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Isopropyl 4-[(4-methylphenyl)amino]-2-oxo-4-phenyl-3-butenoate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and to exhibit antibacterial activity against several strains of bacteria.
Propiedades
IUPAC Name |
propan-2-yl (Z)-4-(4-methylanilino)-2-oxo-4-phenylbut-3-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-14(2)24-20(23)19(22)13-18(16-7-5-4-6-8-16)21-17-11-9-15(3)10-12-17/h4-14,21H,1-3H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEKUCDZSKHIFZ-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=CC(=O)C(=O)OC(C)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=C\C(=O)C(=O)OC(C)C)/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[4-(ethoxycarbonyl)phenyl]amino}(oxo)acetic acid](/img/structure/B3954029.png)
![2-[(2,3-difluorophenoxy)methyl]-N-methyl-N-[(1-methyl-2-pyrrolidinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B3954035.png)

![3-[(4-ethoxyphenyl)amino]-1,3-diphenyl-2-propen-1-one](/img/structure/B3954067.png)
![3-(2,5-dimethoxybenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3954069.png)
![6-methyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-pyridinamine](/img/structure/B3954075.png)

![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B3954088.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-4-(1H-pyrazol-5-yl)benzamide](/img/structure/B3954105.png)
![methyl (2S,4R)-4-(dimethylamino)-1-[(1-methyl-1H-indol-3-yl)acetyl]pyrrolidine-2-carboxylate](/img/structure/B3954113.png)
![3-benzyl-5-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3954118.png)
![2-(4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenoxy)acetamide](/img/structure/B3954120.png)
![5-{5-chloro-2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3954127.png)